4-methyl-N-(4-nitrophenyl)acridin-9-amine
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Overview
Description
4-methyl-N-(4-nitrophenyl)acridin-9-amine is a compound belonging to the acridine family, which is known for its diverse biological and photochemical properties. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-protozoal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-nitrophenyl)acridin-9-amine typically involves the reaction of 9-chloroacridine with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-nitrophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted acridine derivatives, while reduction can produce amino-substituted acridine derivatives .
Scientific Research Applications
4-methyl-N-(4-nitrophenyl)acridin-9-amine has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-methyl-N-(4-nitrophenyl)acridin-9-amine involves DNA intercalation. This process disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . The compound’s ability to intercalate into DNA makes it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
9-aminoacridine: Known for its high fluorescence and use as a dye and mutagen.
Amsacrine: An anti-cancer agent that intercalates DNA and inhibits topoisomerase II.
Quinacrine: Used as an anti-malarial and anti-protozoal agent.
Uniqueness
4-methyl-N-(4-nitrophenyl)acridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and an acridine core enhances its potential as a therapeutic agent and a research tool in various scientific fields .
Properties
IUPAC Name |
4-methyl-N-(4-nitrophenyl)acridin-9-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-5-4-7-17-19(13)22-18-8-3-2-6-16(18)20(17)21-14-9-11-15(12-10-14)23(24)25/h2-12H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKYDSHCKUUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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